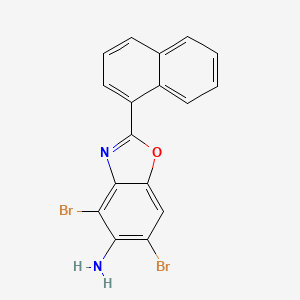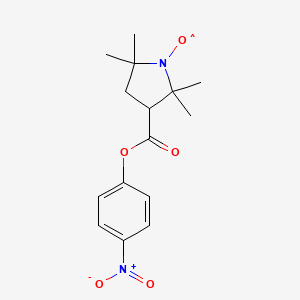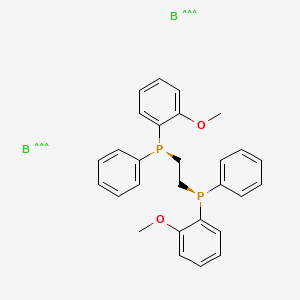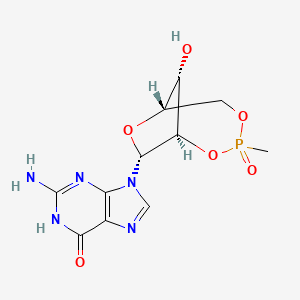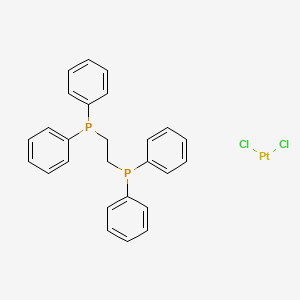
PtCl2(dppe)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(1,2-bis(diphenylphosphino)ethane)platinum(II), commonly referred to as PtCl2(dppe), is a coordination complex of platinum. This compound is characterized by the presence of two chloride ligands and a bidentate ligand, 1,2-bis(diphenylphosphino)ethane, which coordinates to the platinum center. PtCl2(dppe) is widely studied for its applications in catalysis and material science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PtCl2(dppe) can be synthesized through the reaction of platinum(II) chloride with 1,2-bis(diphenylphosphino)ethane in an appropriate solvent. The reaction typically involves dissolving platinum(II) chloride in a solvent such as dichloromethane or ethanol, followed by the addition of 1,2-bis(diphenylphosphino)ethane. The mixture is then stirred under reflux conditions to facilitate the formation of the complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for PtCl2(dppe) are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial synthesis may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
PtCl2(dppe) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or thiolates.
Oxidative Addition: PtCl2(dppe) can participate in oxidative addition reactions, where the platinum center is oxidized, and new ligands are added to the metal center.
Reductive Elimination: This compound can also undergo reductive elimination, where ligands are removed from the platinum center, reducing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and thiolates.
Oxidative Addition: Reagents such as alkyl halides or aryl halides are used, often under elevated temperatures and in the presence of a base.
Reductive Elimination: This process can be facilitated by heating or by the addition of reducing agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield new platinum-phosphine complexes, while oxidative addition with alkyl halides produces platinum-alkyl complexes .
Aplicaciones Científicas De Investigación
PtCl2(dppe) has a wide range of applications in scientific research:
Material Science: PtCl2(dppe) is studied for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies:
Industrial Applications: PtCl2(dppe) is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which PtCl2(dppe) exerts its effects involves coordination chemistry principles. The platinum center can coordinate with various ligands, facilitating different types of chemical reactions. The bidentate ligand, 1,2-bis(diphenylphosphino)ethane, stabilizes the platinum center and influences its reactivity. Molecular targets and pathways involved include interactions with organic substrates in catalytic cycles and coordination with biological molecules in medicinal applications .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(triphenylphosphine)platinum(II) (PtCl2(PPh3)2): Similar to PtCl2(dppe) but with triphenylphosphine ligands.
Dichlorobis(1,2-bis(diphenylphosphino)ethane)nickel(II) (NiCl2(dppe)): A nickel analog with similar coordination properties.
Uniqueness
PtCl2(dppe) is unique due to its specific ligand environment provided by 1,2-bis(diphenylphosphino)ethane, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research .
Propiedades
Fórmula molecular |
C26H24Cl2P2Pt |
|---|---|
Peso molecular |
664.4 g/mol |
Nombre IUPAC |
dichloroplatinum;2-diphenylphosphanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
UGVHWZLAQNPMGQ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





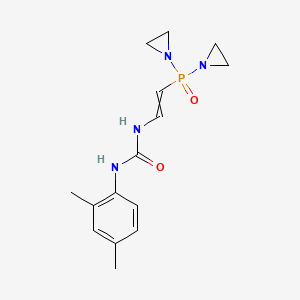
![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
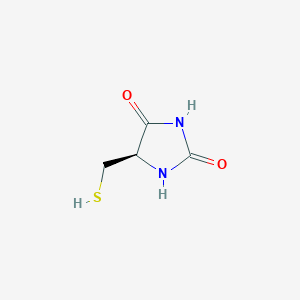
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)

![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
